2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid
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Overview
Description
2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid is an organic compound that features a thiazolidine ring, a chlorophenyl group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of science, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzaldehyde with cysteine to form the thiazolidine ring, followed by acylation with benzoyl chloride to introduce the benzoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The benzoic acid moiety can contribute to the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)benzoic acid: Similar structure but lacks the thiazolidine ring.
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Uniqueness
2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid is unique due to the combination of the thiazolidine ring, chlorophenyl group, and benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-12-7-5-11(6-8-12)16-19(9-10-23-16)15(20)13-3-1-2-4-14(13)17(21)22/h1-8,16H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMUDYPJDDBFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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